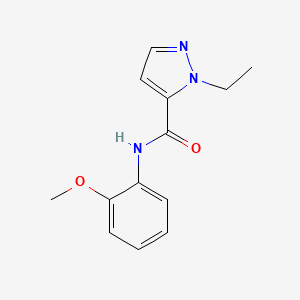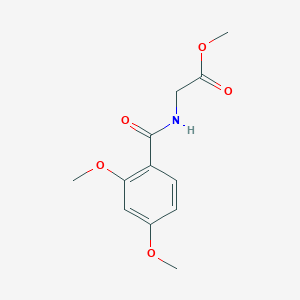![molecular formula C16H12ClN3 B5772944 {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5772944.png)
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for various scientific studies.
Mecanismo De Acción
The mechanism of action of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is complex and not fully understood. However, it is believed that this compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Anti-Cancer Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-Inflammatory Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit anti-inflammatory activity in various animal models. This compound works by inhibiting the production of various inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has various advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile exhibits potent activity in various scientific studies, making it an ideal candidate for various experiments.
2. Versatile Building Block: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds.
However, there are also some limitations associated with the use of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile in lab experiments. These limitations include:
1. Complex Synthesis: The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment.
2. Limited Availability: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is not widely available, which can limit its use in various experiments.
Direcciones Futuras
There are various future directions for the study of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile. Some of the most notable future directions include:
1. Drug Development: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has shown potent anti-cancer activity in various cell lines, making it an ideal candidate for drug development.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds. Further studies can be conducted to explore the potential applications of this compound in organic synthesis.
Conclusion:
In conclusion, {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown potent anti-cancer activity in various cell lines and has been used as a building block for the synthesis of various materials and organic compounds. Further studies can be conducted to explore the potential applications of this compound in drug development, material science, and organic synthesis.
Métodos De Síntesis
The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 3-chlorobenzaldehyde, malononitrile, and 2,5-dimethylpyrrole in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been extensively studied for its potential applications in various scientific fields. Some of the most notable applications of this compound include:
1. Cancer Research: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a key intermediate in the synthesis of various organic compounds. This compound has been shown to be a versatile building block for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
2-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3/c1-11-6-14(7-13(9-18)10-19)12(2)20(11)16-5-3-4-15(17)8-16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYOHTRHUGUQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-[2-(hydroxymethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5772883.png)



![3-[(2-ethylbutanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5772903.png)
![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![[5-ethyl-2-(ethylthio)-3-thienyl]methanol](/img/structure/B5772929.png)
![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)

![4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5772954.png)
